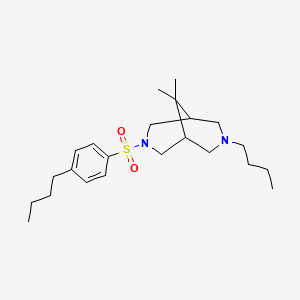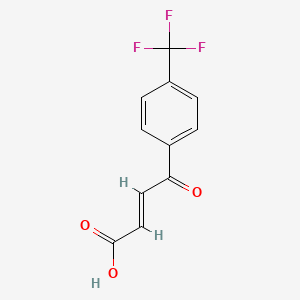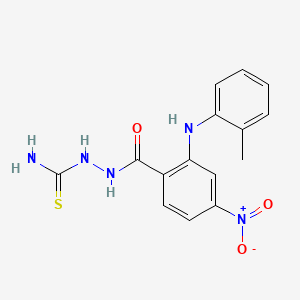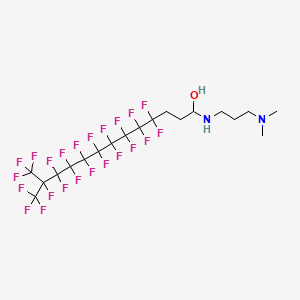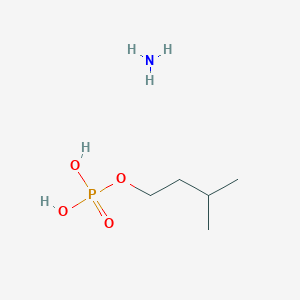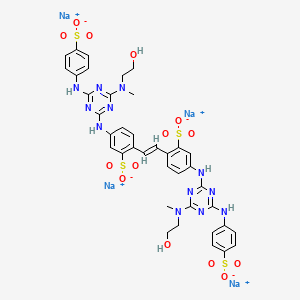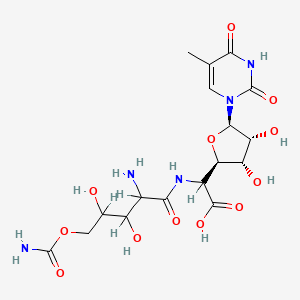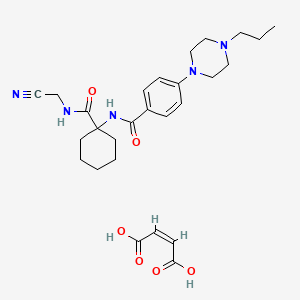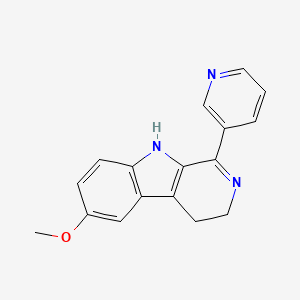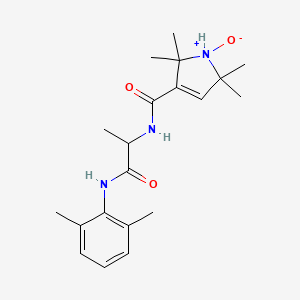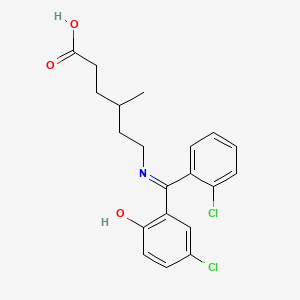
6-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoic acid is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, chloro, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoic acid typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-chlorobenzaldehyde in the presence of an amine catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chloro groups can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical reactions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxybenzaldehyde
- 2-Chlorobenzaldehyde
- 6-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoic acid derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
104775-14-6 |
|---|---|
Molecular Formula |
C20H21Cl2NO3 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
6-[[(5-chloro-2-hydroxyphenyl)-(2-chlorophenyl)methylidene]amino]-4-methylhexanoic acid |
InChI |
InChI=1S/C20H21Cl2NO3/c1-13(6-9-19(25)26)10-11-23-20(15-4-2-3-5-17(15)22)16-12-14(21)7-8-18(16)24/h2-5,7-8,12-13,24H,6,9-11H2,1H3,(H,25,26) |
InChI Key |
QRYSOOGOUQXIPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)CCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)
